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Compound of Interest

Compound Name: 1,8-Dinitrobenzo(e)pyrene

Cat. No.: B053518 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1,8-Dinitrobenzo(e)pyrene is a nitrated polycyclic aromatic hydrocarbon (NPAH). NPAHs are

a class of compounds that are of significant interest to researchers due to their potent

mutagenic and carcinogenic properties, often exceeding those of their parent PAHs.[1][2]

These compounds are typically formed from the reaction of PAHs with nitrogen oxides in the

atmosphere or during incomplete combustion processes.[1][3] Understanding the

physicochemical properties of 1,8-Dinitrobenzo(e)pyrene is fundamental to assessing its

environmental fate, transport, bioavailability, and toxicological profile. This technical guide

provides a summary of its known properties, detailed experimental protocols for determining

key physicochemical parameters for this class of compounds, and a workflow diagram for LogP

determination.

Physicochemical Data
Quantitative experimental data for 1,8-Dinitrobenzo(e)pyrene, such as melting and boiling

points, are not readily available in the public literature. This is common for specialized research

chemicals that are not produced on an industrial scale. The available data, primarily computed,

are summarized in Table 1.

Table 1: Summary of Physicochemical Properties of 1,8-Dinitrobenzo(e)pyrene
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Property Value Data Type Source(s)

IUPAC Name
1,8-

dinitrobenzo[e]pyrene
Systematic [4]

CAS Number 120812-49-9 Experimental [4]

Molecular Formula C₂₀H₁₀N₂O₄ - [4]

Molecular Weight 342.3 g/mol Computed [4]

Octanol-Water

Partition Coefficient

(XLogP3)

5.4 Computed [4]

Appearance

Not specified; likely a

solid at room

temperature, similar to

other PAHs.

Inferred -

Aqueous Solubility

Not experimentally

determined. Expected

to be very low due to

high LogP.

Inferred [2]

Melting Point
Not experimentally

determined.
- -

Boiling Point
Not experimentally

determined.
- -

Experimental Protocols
Detailed experimental protocols for 1,8-Dinitrobenzo(e)pyrene are not published. However,

the following sections describe standard methodologies appropriate for determining the key

physicochemical properties of hydrophobic and poorly soluble compounds like NPAHs.

Determination of Aqueous Solubility (Shake-Flask
Method)
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The shake-flask method is a conventional technique for determining the solubility of

compounds with low aqueous solubility.

Principle: An excess amount of the solid compound is agitated in a pure water system for an

extended period to achieve thermodynamic equilibrium. The concentration of the dissolved

compound in the aqueous phase is then measured.

Methodology:

Preparation: Add an excess amount of 1,8-Dinitrobenzo(e)pyrene to a flask containing a

known volume of high-purity water (e.g., Milli-Q). The excess solid is crucial to ensure

saturation is reached.

Equilibration: Seal the flask and place it in a constant temperature bath, typically at 25 °C.

Agitate the mixture using a mechanical shaker or stirrer. For hydrophobic compounds,

equilibration can take 24 to 48 hours or longer.

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to

settle. To separate the aqueous phase from any suspended microcrystals, centrifuge the

sample at a high speed.

Sampling: Carefully extract an aliquot of the clear supernatant (the aqueous phase).

Quantification: Analyze the concentration of 1,8-Dinitrobenzo(e)pyrene in the aliquot using

a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV or

fluorescence detection is suitable for PAHs and their derivatives.

Mobile Phase: A gradient of acetonitrile and water is typically used.

Column: A C18 reverse-phase column is appropriate.

Calibration: Prepare a series of standard solutions of known concentrations to create a

calibration curve for accurate quantification.

Calculation: The solubility is reported in units such as mg/L or mol/L based on the measured

concentration in the saturated solution.
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Note: For highly hydrophobic compounds, the generator column method is often preferred as it

minimizes the formation of microcrystal suspensions, providing more reliable results.[5]

Determination of Octanol-Water Partition Coefficient
(LogP)
The octanol-water partition coefficient (Kow or P) is a measure of a compound's lipophilicity. It

is a critical parameter for predicting environmental partitioning and biological uptake. The slow-

stirring method is an OECD-recommended guideline for hydrophobic substances.

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After

reaching equilibrium, the concentration of the compound in both phases is measured to

calculate the partition coefficient.

Methodology:

Solvent Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by

mixing them vigorously and allowing them to separate overnight. This prevents volume

changes during the experiment.

Preparation: In a jacketed glass vessel maintained at a constant temperature (e.g., 25 °C),

add known volumes of the pre-saturated n-octanol and water.

Compound Addition: Introduce a stock solution of 1,8-Dinitrobenzo(e)pyrene into one of the

phases (typically the phase in which it is more soluble, i.e., n-octanol). The initial

concentration should be low enough to not exceed its solubility limit in either phase.

Equilibration (Slow-Stirring): Stir the mixture slowly to avoid the formation of an emulsion,

which can interfere with phase separation. The stirring should create a vortex that is just

deep enough to promote efficient mixing at the interface without dispersing one phase into

the other. Equilibration may take several days for highly hydrophobic compounds.

Phase Separation: Stop stirring and allow the phases to separate completely. This can be

aided by centrifugation.

Sampling: Carefully take samples from both the n-octanol and the aqueous layers.
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Quantification: Determine the concentration of 1,8-Dinitrobenzo(e)pyrene in each phase

using a suitable analytical technique like HPLC, as described in the solubility protocol.

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

n-octanol phase to the concentration in the aqueous phase:

P = C_octanol / C_water

The result is typically expressed as its base-10 logarithm (LogP).

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the

Octanol-Water Partition Coefficient (LogP) using the shake-flask/HPLC method.

Caption: Workflow for LogP Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment - A review -
PubMed [pubmed.ncbi.nlm.nih.gov]

2. Oxygenated and Nitrated Polycyclic Aromatic Hydrocarbons: Sources, Quantification,
Incidence, Toxicity, and Fate in Soil—A Review Study [mdpi.com]

3. aaqr.org [aaqr.org]

4. 1,8-Dinitrobenzo(e)pyrene | C20H10N2O4 | CID 147500 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. orbit.dtu.dk [orbit.dtu.dk]

To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 1,8-
Dinitrobenzo(e)pyrene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b053518#physicochemical-properties-of-1-8-
dinitrobenzo-e-pyrene]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b053518?utm_src=pdf-body
https://www.benchchem.com/product/b053518?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/28069306/
https://pubmed.ncbi.nlm.nih.gov/28069306/
https://www.mdpi.com/2227-9717/11/1/52
https://www.mdpi.com/2227-9717/11/1/52
https://aaqr.org/articles/aaqr-22-04-ir-0164
https://pubchem.ncbi.nlm.nih.gov/compound/147500
https://pubchem.ncbi.nlm.nih.gov/compound/147500
https://orbit.dtu.dk/files/196064364/Post_print_Solubility_review.pdf
https://www.benchchem.com/product/b053518#physicochemical-properties-of-1-8-dinitrobenzo-e-pyrene
https://www.benchchem.com/product/b053518#physicochemical-properties-of-1-8-dinitrobenzo-e-pyrene
https://www.benchchem.com/product/b053518#physicochemical-properties-of-1-8-dinitrobenzo-e-pyrene
https://www.benchchem.com/product/b053518#physicochemical-properties-of-1-8-dinitrobenzo-e-pyrene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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